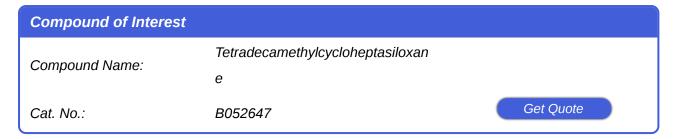


Spectroscopic Analysis of Tetradecamethylcycloheptasiloxane: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Tetradecamethylcycloheptasiloxane** (CAS No. 107-50-6), a cyclic volatile methylsiloxane (cVMS) also known as D7. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. The guide presents infrared (IR) and mass spectrometry (MS) data, detailed experimental protocols, and visual representations of fragmentation pathways and experimental workflows.

Tetradecamethylcycloheptasiloxane is a synthetic organosiloxane composed of seven dimethylsiloxane units in a cyclic structure.[1][2] It finds application as a surfactant, softening agent, and lubricant in various personal care and household products.[2] Understanding its spectroscopic properties is crucial for its identification, quantification, and quality control in various matrices.

Physicochemical Properties



Property	Value
Molecular Formula	C14H42O7Si7[3][4][5]
Molecular Weight	519.07 g/mol [4]
Exact Mass	518.13153942 Da[4]
CAS Number	107-50-6[3][4][5]
IUPAC Name	2,2,4,4,6,6,8,8,10,10,12,12,14,14- tetradecamethyl-1,3,5,7,9,11,13-heptaoxa- 2,4,6,8,10,12,14-heptasilacyclotetradecane[4]
Boiling Point	154 °C at 20 mmHg[5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Tetradecamethylcycloheptasiloxane** is characterized by strong absorptions corresponding to the vibrations of its siloxane backbone and methyl groups.

IR Spectral Data

The following table summarizes the major absorption bands observed in the IR spectrum of **Tetradecamethylcycloheptasiloxane**.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2965	C-H stretch (in CH₃)	Strong
~1260	CH₃ symmetric deformation (in Si-CH₃)	Strong
~1070	Si-O-Si asymmetric stretch	Very Strong, Broad
~800	Si-C stretch and CH ₃ rock (in Si(CH ₃) ₂)	Strong

Note: The exact peak positions may vary slightly depending on the experimental conditions.



Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a liquid sample like **Tetradecamethylcycloheptasiloxane** is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

- Instrumentation: A Thermo Nicolet Nexus 470 FTIR spectrometer or a similar instrument equipped with a horizontal ATR accessory containing a ZnSe crystal can be used.[7]
- Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - The spectrum is recorded with a resolution of 4 cm⁻¹.
 - Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
 - A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing:
 - The resulting transmittance spectrum is converted to absorbance.
 - A baseline correction may be applied to account for any sloping baseline.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common ionization method that results in significant fragmentation, providing a characteristic "fingerprint" for a molecule.

Mass Spectral Data (Electron Ionization)



The mass spectrum of **Tetradecamethylcycloheptasiloxane** is characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the siloxane ring and the loss of methyl groups.

m/z	Proposed Fragment	Relative Intensity
518	[C14H42O7Si7]+ (M+)	Low
503	[M - CH ₃]+	High
445	[M - Si(CH ₃) ₃] ⁺	Moderate
371	[M - 2xSi(CH₃)₃ + H]+ (rearrangement)	Moderate
297	[Si ₄ O ₄ (CH ₃) ₇] ⁺	Moderate
221	[Si ₃ O ₃ (CH ₃) ₅] ⁺	Moderate
147	[Si ₂ O ₂ (CH ₃) ₅] ⁺	High
73	[Si(CH ₃) ₃] ⁺	Base Peak

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile compounds like **Tetradecamethylcycloheptasiloxane**.

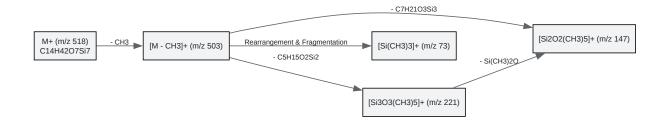
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., JEOL GCMS JMS-GCMATE II).[8]
- Gas Chromatography Conditions:
 - Column: A fused silica capillary column, such as a 30 m x 0.25 mm x 0.25 μm SH-RxiTM 5Sil MS column, is suitable.[9]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]

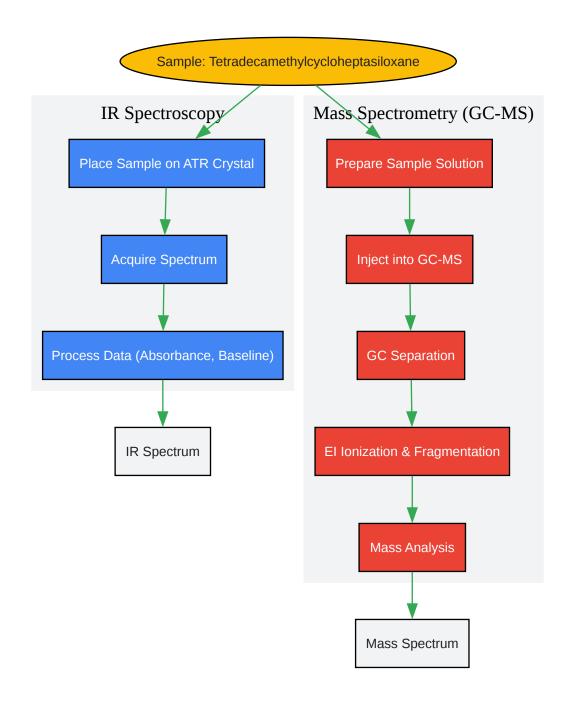


- Injector Temperature: 250 °C.[8]
- Oven Temperature Program: An initial temperature of 70 °C held for 3 minutes, then ramped to 250 °C.[8]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[8]
 - Mass Range: Scanned over a suitable m/z range (e.g., 50-600 amu) to detect the molecular ion and key fragments.
- Sample Preparation: The sample can be diluted in a suitable solvent like acetone before injection into the GC.[9]

Visualizations Mass Spectrometry Fragmentation Pathway







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